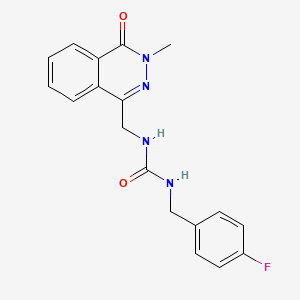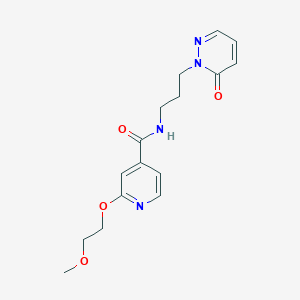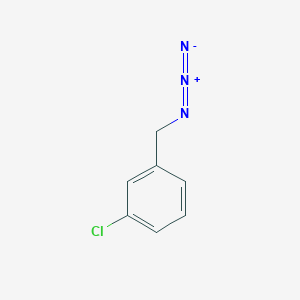
1-(Azidomethyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Corrosion Inhibition
- Synthesis of New 1,2,3-Triazole Derivatives : A study by Negrón-Silva et al. (2013) focused on synthesizing 1,4-disubstituted 1,2,3-triazoles using 1-(Azidomethyl)-3-chlorobenzene and other azidomethylbenzenes. These compounds showed potential as corrosion inhibitors for steel (Negrón-Silva et al., 2013).
Photo-Oxidation Studies
- Photo-Oxidation of P3HT : Chen et al. (2015) explored the generation of singlet oxygen from poly-(3-hexylthiophene) in the presence of this compound. This study provides insights into the photo-oxidative degradation of P3HT (Chen et al., 2015).
Process Development and Safety
- Improved Synthesis in Microflow Azide Processes : Kopach et al. (2009) developed a safer, microflow-based process for producing this compound, reducing the risks associated with conventional batch processing (Kopach et al., 2009).
Catalytic Oxidation
- Catalytic Oxidation of Dichlorobenzene : Krishnamoorthy et al. (2000) examined the catalytic oxidation of 1,2-dichlorobenzene over transition metal oxides, providing a framework for understanding the oxidation processes involving similar compounds (Krishnamoorthy et al., 2000).
Environmental Applications
- Bacterial Dehalorespiration with Chlorinated Benzenes : Adrian et al. (2000) discovered a bacterial strain capable of reductive dechlorination of chlorinated benzenes, highlighting a potential application in environmental remediation (Adrian et al., 2000).
Polymer Science
- Synthesis of Main-Chain Azobenzene Polymers : Xue et al. (2010) synthesized soluble polymers containing azobenzene chromophores, indicating potential applications in materials science (Xue et al., 2010).
Molecular Photoswitches
- Reversible Z-E Photoisomerization : Siewertsen et al. (2009) studied a bridged azobenzene derivative, demonstrating efficient Z-E photoisomerization, useful in developing molecular photoswitches (Siewertsen et al., 2009).
Molecular Materials
- Synthesis of Azobenzenes : Merino (2011) reviewed various synthetic methods for azobenzenes, highlighting their importance in molecular materials (Merino, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(azidomethyl)-3-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWUPTWYUKGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
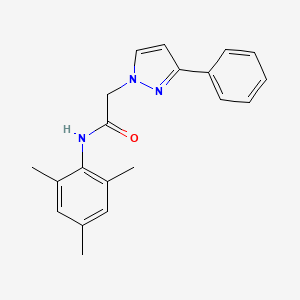
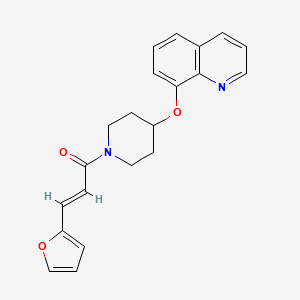
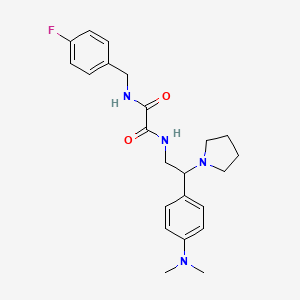
![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)

![4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2870128.png)
![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)
![N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2870132.png)
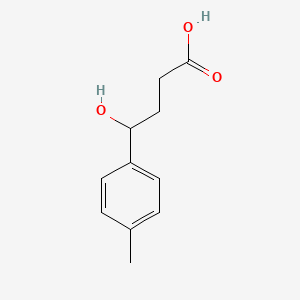

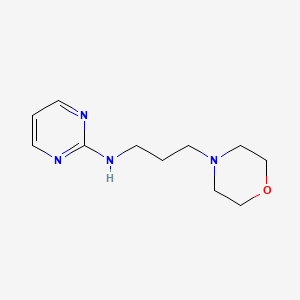
![[(4-Isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetonitrile](/img/structure/B2870137.png)
